molecular formula C12H11NO3 B11924552 Benzyl 4-methyloxazole-5-carboxylate CAS No. 1071676-06-6

Benzyl 4-methyloxazole-5-carboxylate

Cat. No.: B11924552
CAS No.: 1071676-06-6
M. Wt: 217.22 g/mol
InChI Key: NALGHKDUINONLB-UHFFFAOYSA-N
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Description

Benzyl 4-methyloxazole-5-carboxylate is an organic compound with the molecular formula C12H11NO3 It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-methyloxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzyl bromide with 4-methyloxazole-5-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-methyloxazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to convert the carboxylate group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: Formation of benzyl 4-methyloxazole-5-carboxylic acid derivatives.

    Reduction: Formation of benzyl 4-methyloxazole-5-methanol.

    Substitution: Formation of various substituted benzyl 4-methyloxazole-5-carboxylates.

Scientific Research Applications

Benzyl 4-methyloxazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Benzyl 4-methyloxazole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the oxazole ring can facilitate binding to specific sites, enhancing the compound’s efficacy.

Comparison with Similar Compounds

  • Benzyl 2-phenyloxazole-4-carboxylate
  • Benzyl 4-methyloxazole-5-methanol
  • Benzyl 4-methyloxazole-5-carboxylic acid

Uniqueness: Benzyl 4-methyloxazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various reactions, making it valuable for targeted applications.

Properties

CAS No.

1071676-06-6

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

benzyl 4-methyl-1,3-oxazole-5-carboxylate

InChI

InChI=1S/C12H11NO3/c1-9-11(16-8-13-9)12(14)15-7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3

InChI Key

NALGHKDUINONLB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC=N1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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